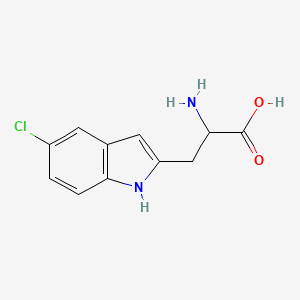
2-amino-3-(5-chloro-1H-indol-2-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid: is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloroindole and an appropriate amino acid precursor .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The chlorine substitution and amino acid side chain can further modulate its activity and specificity .
Comparación Con Compuestos Similares
- 2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid
- 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
- 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
Comparison: Compared to these similar compounds, 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H11ClN2O2 |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-6(3-7)4-8(14-10)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16) |
Clave InChI |
NEVIXVHIAVQXJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(N2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


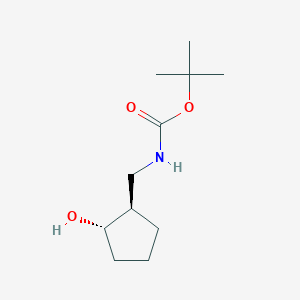
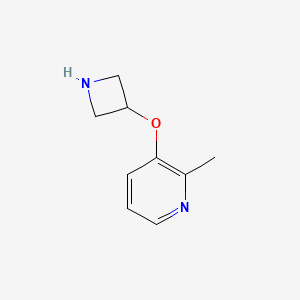
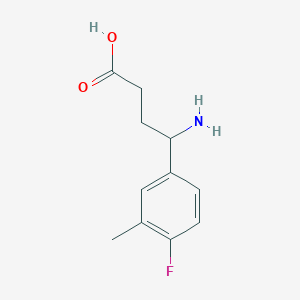
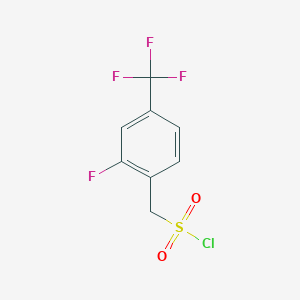
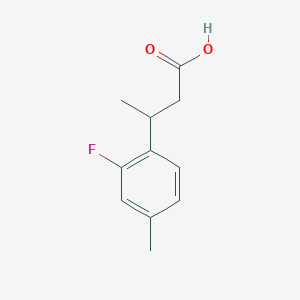
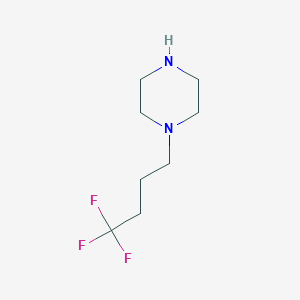
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
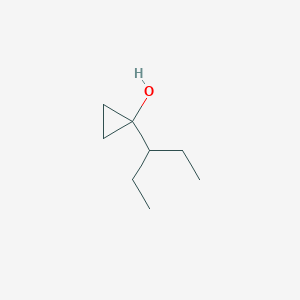
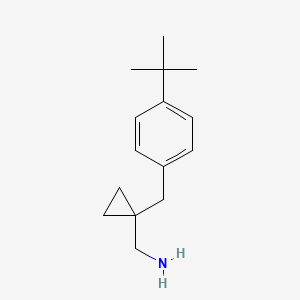

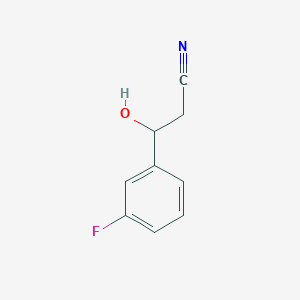

![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
